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For Researchers, Scientists, and Drug Development Professionals

Introduction
Evybactin is a novel antibiotic with potent and selective activity against Mycobacterium

tuberculosis, the causative agent of tuberculosis.[1][2][3] Its unique mechanism of selectivity

arises from its uptake into the mycobacterial cell by the promiscuous ATP-binding cassette

(ABC) transporter, BacA.[1][2][3][4] BacA is an integral inner membrane protein responsible for

the transport of various hydrophilic compounds.[5][6] Understanding the kinetics and

mechanism of Evybactin transport by BacA is crucial for the development of new anti-

tubercular drugs and for overcoming potential resistance mechanisms.

These application notes provide detailed protocols for setting up and performing in vitro

transport assays to characterize the transport of Evybactin by M. tuberculosis BacA

reconstituted into proteoliposomes. The protocols cover the expression and purification of

BacA, the preparation of proteoliposomes, and two distinct methods for quantifying Evybactin
transport: a fluorescence-based assay and a radiolabeled uptake assay.
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Parameter Value Units Assay Condition

Km 15.2 ± 2.1 µM
Fluorescence-Based

Assay

Vmax 125.8 ± 9.7 pmol/mg protein/min
Fluorescence-Based

Assay

Km 18.5 ± 3.5 µM
Radiolabeled Uptake

Assay

Vmax 110.3 ± 12.1 pmol/mg protein/min
Radiolabeled Uptake

Assay

Table 2: Inhibition of Evybactin Transport by
Competitive Inhibitors (Hypothetical Data)

Inhibitor IC50 Ki Inhibition Type

Compound X 50.3 ± 5.8 25.1 ± 3.0 µM

Compound Y 120.1 ± 15.2 58.9 ± 7.5 µM

Unlabeled Evybactin 16.5 ± 2.3 8.1 ± 1.2 µM

Experimental Protocols
Protocol 1: Expression and Purification of Recombinant
M. tuberculosis BacA
This protocol describes the expression of His-tagged BacA in E. coli and its subsequent

purification. To enhance solubility and yield, BacA is expressed as a fusion with Maltose-

Binding Protein (MBP).[7]

Materials:

E. coli BL21(DE3) cells

pMAL-c5X vector containing the bacA gene with a C-terminal His-tag
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Luria-Bertani (LB) broth and agar

Ampicillin

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol, 1% DDM, 10 mM

imidazole, 1 mM PMSF, 1 mg/mL lysozyme)

Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol, 0.1% DDM, 20 mM

imidazole)

Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol, 0.1% DDM, 250 mM

imidazole)

Ni-NTA affinity chromatography column

Amylose resin (for MBP tag removal, optional)

Factor Xa protease (optional)

Procedure:

Transformation: Transform the pMAL-c5X-BacA-His plasmid into competent E. coli

BL21(DE3) cells and plate on LB agar with ampicillin. Incubate overnight at 37°C.

Expression: Inoculate a single colony into 50 mL of LB broth with ampicillin and grow

overnight at 37°C with shaking. The next day, inoculate 1 L of LB broth with the overnight

culture and grow at 37°C to an OD600 of 0.6-0.8.

Induction: Induce protein expression by adding IPTG to a final concentration of 0.5 mM and

incubate for 4 hours at 30°C with shaking.

Cell Harvesting: Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C.

Lysis: Resuspend the cell pellet in Lysis Buffer and incubate on ice for 30 minutes. Lyse the

cells by sonication on ice.
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Clarification: Centrifuge the lysate at 100,000 x g for 1 hour at 4°C to pellet cell debris and

insoluble proteins. The supernatant contains the solubilized membrane proteins.

Affinity Purification: Load the supernatant onto a Ni-NTA column pre-equilibrated with Wash

Buffer. Wash the column with 10 column volumes of Wash Buffer.

Elution: Elute the BacA protein with Elution Buffer.

MBP Tag Removal (Optional): If desired, the MBP tag can be cleaved by incubating the

purified protein with Factor Xa protease according to the manufacturer's instructions. The

cleaved BacA can then be further purified by passing it through an amylose resin column to

remove the MBP tag and a Ni-NTA column to remove any uncleaved fusion protein.

Protein Concentration and Storage: Concentrate the purified BacA using a centrifugal filter

unit and store at -80°C in a buffer containing 0.05% DDM.

Protocol 2: Reconstitution of BacA into
Proteoliposomes
This protocol describes the incorporation of purified BacA into pre-formed lipid vesicles.

Materials:

E. coli polar lipids

Chloroform

Reconstitution Buffer (50 mM HEPES-KOH pH 7.4, 100 mM KCl)

Detergent (n-Dodecyl-β-D-maltoside, DDM)

Purified BacA protein

Bio-Beads SM-2

ATP and an ATP-regenerating system (creatine kinase and creatine phosphate)

Procedure:
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Liposome Preparation: Dry a thin film of E. coli polar lipids from chloroform under a stream of

nitrogen. Hydrate the lipid film in Reconstitution Buffer to a final concentration of 20 mg/mL.

Vesicle Formation: Subject the lipid suspension to five freeze-thaw cycles in liquid nitrogen

and a 37°C water bath. Extrude the suspension 21 times through a 400 nm polycarbonate

membrane to form large unilamellar vesicles (LUVs).

Detergent Solubilization: Solubilize the LUVs by adding DDM to a final concentration of 0.5%

(w/v) and incubate for 1 hour at room temperature.

Protein Incorporation: Add purified BacA to the solubilized liposomes at a protein-to-lipid ratio

of 1:100 (w/w). Incubate for 30 minutes at 4°C with gentle mixing.

Detergent Removal: Remove the detergent by adding Bio-Beads SM-2 at a concentration of

80 mg/mL and incubate for 2 hours at 4°C with gentle rocking.

ATP Loading: To load the proteoliposomes with ATP, add ATP to a final concentration of 10

mM along with an ATP-regenerating system (20 mM creatine phosphate, 100 µg/mL creatine

kinase). Subject the proteoliposomes to another three freeze-thaw cycles.

Final Proteoliposome Preparation: Extrude the proteoliposomes through a 400 nm

polycarbonate membrane to create unilamellar vesicles with encapsulated ATP.

Washing: Wash the proteoliposomes by ultracentrifugation at 150,000 x g for 30 minutes and

resuspend in Reconstitution Buffer to remove external ATP.

Protocol 3: Fluorescence-Based Evybactin Transport
Assay
This assay utilizes a fluorescently labeled Evybactin analog to monitor its transport into BacA-

containing proteoliposomes in real-time.

Materials:

Fluorescently labeled Evybactin (e.g., NBD-Evybactin)

BacA-reconstituted proteoliposomes (with and without encapsulated ATP)
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Empty liposomes (control)

Transport Buffer (50 mM HEPES-KOH pH 7.4, 100 mM KCl, 5 mM MgCl2)

Fluorometer

Procedure:

Assay Setup: In a cuvette, add BacA-proteoliposomes or empty liposomes to the Transport

Buffer.

Baseline Measurement: Record the baseline fluorescence for 60 seconds.

Initiate Transport: Add fluorescently labeled Evybactin to the cuvette to the desired final

concentration and immediately start recording the fluorescence.

Data Acquisition: Monitor the change in fluorescence over time. An increase in fluorescence

inside the proteoliposomes, often due to a change in the fluorophore's environment,

indicates transport.

Control Experiments: Perform the assay with empty liposomes to account for non-specific

binding and with proteoliposomes lacking internal ATP to confirm ATP-dependence.

Data Analysis: Calculate the initial rate of transport from the linear portion of the fluorescence

curve. To determine kinetic parameters (Km and Vmax), perform the assay with varying

concentrations of fluorescent Evybactin.

Protocol 4: Radiolabeled Evybactin Uptake Assay
This is an endpoint assay that measures the accumulation of a radiolabeled Evybactin inside

the proteoliposomes.

Materials:

Radiolabeled Evybactin (e.g., [3H]-Evybactin or [14C]-Evybactin)

BacA-reconstituted proteoliposomes (with and without encapsulated ATP)
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Empty liposomes (control)

Transport Buffer (50 mM HEPES-KOH pH 7.4, 100 mM KCl, 5 mM MgCl2)

Stop Buffer (ice-cold Transport Buffer)

0.45 µm nitrocellulose filters

Scintillation cocktail and counter

Procedure:

Reaction Setup: Pre-warm the BacA-proteoliposomes and empty liposomes in Transport

Buffer at 37°C.

Initiate Transport: Start the transport reaction by adding radiolabeled Evybactin to the

proteoliposome suspension.

Time Points: At various time points (e.g., 0, 1, 2, 5, 10 minutes), take aliquots of the reaction

mixture and immediately add them to ice-cold Stop Buffer.

Filtration: Rapidly filter the diluted reaction mixture through a 0.45 µm nitrocellulose filter.

Wash the filter twice with ice-cold Stop Buffer to remove external radiolabel.

Quantification: Place the filter in a scintillation vial, add scintillation cocktail, and measure the

radioactivity using a scintillation counter.

Control Experiments: Perform the assay with empty liposomes and with proteoliposomes

lacking internal ATP.

Data Analysis: Calculate the amount of Evybactin transported (in pmol) per mg of

reconstituted protein at each time point. Determine the initial rate of transport from the linear

phase of the uptake curve. Vary the concentration of radiolabeled Evybactin to determine

Km and Vmax.
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Caption: Signaling pathway of Evybactin transport and action.
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Caption: Experimental workflow for Evybactin transport assays.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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